2-(Chloromethyl)-6-methylquinoline
Overview
Description
2-(Chloromethyl)-6-methylquinoline is a heterocyclic aromatic organic compound. It is part of the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of a chloromethyl group at the 2-position and a methyl group at the 6-position of the quinoline ring makes this compound unique and potentially useful in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-6-methylquinoline typically involves the chloromethylation of 6-methylquinoline. This can be achieved through the Blanc chloromethylation reaction, which uses formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst like zinc chloride . The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic and susceptible to attack by the aromatic pi-electrons of the quinoline ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This includes controlling the temperature, reaction time, and the concentration of reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-6-methylquinoline can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl group at the 6-position can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Substituted quinoline derivatives with various functional groups.
Oxidation: Quinoline-6-carboxylic acid or quinoline-6-aldehyde.
Reduction: Dihydroquinoline derivatives.
Scientific Research Applications
2-(Chloromethyl)-6-methylquinoline has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, including anticancer, antibacterial, and antiviral agents.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-6-methylquinoline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Chloromethylquinoline: Lacks the methyl group at the 6-position, which may affect its reactivity and biological activity.
6-Methylquinoline: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
2-Methylquinoline:
Uniqueness
2-(Chloromethyl)-6-methylquinoline is unique due to the presence of both the chloromethyl and methyl groups, which confer specific reactivity and potential biological activity. This makes it a valuable compound in the synthesis of diverse pharmacologically active molecules and other applications in organic chemistry.
Properties
IUPAC Name |
2-(chloromethyl)-6-methylquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN/c1-8-2-5-11-9(6-8)3-4-10(7-12)13-11/h2-6H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSLGYHQUXRUXPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60563621 | |
Record name | 2-(Chloromethyl)-6-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60563621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22989-38-4 | |
Record name | 2-(Chloromethyl)-6-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60563621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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